2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds that have attracted significant attention due to their presence in natural products and bioactive compounds with various pharmacological profiles . The compound’s structure includes a benzo-fused isoindole core with a 3,5-dichlorophenyl substituent, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of acetylenic compounds under gold catalysis, followed by a hydride migration and Diels-Alder reaction . Another approach includes the use of palladium-catalyzed cascade C-H transformations, where isoindolines undergo dehydrogenation followed by C-H arylation to yield the desired isoindole . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anthelmintic, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in material science, where isoindole derivatives are used in the development of fluorescent probes and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can be compared with other similar compounds, such as 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones . These compounds share a similar isoindole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the 3,5-dichlorophenyl group in this compound makes it unique and may contribute to its specific interactions and effects.
Properties
Molecular Formula |
C18H9Cl2NO2 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C18H9Cl2NO2/c19-12-7-13(20)9-14(8-12)21-17(22)15-5-10-3-1-2-4-11(10)6-16(15)18(21)23/h1-9H |
InChI Key |
RYEKCLCKACNZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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